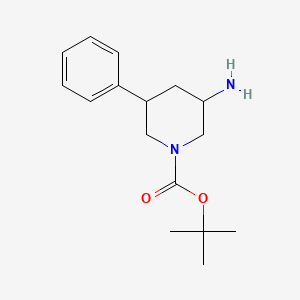

Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate

Description

Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (CAS: 874361-26-9) is a piperidine derivative with a molecular formula of C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol . The compound features a piperidine ring substituted at the 3-position with an amino group and at the 5-position with a phenyl group, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. This Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes .

The compound is primarily used in pharmaceutical and chemical research as a building block for drug discovery, particularly in the synthesis of kinase inhibitors, antiviral agents, or central nervous system (CNS)-targeted molecules .

Properties

IUPAC Name |

tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(9-14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYRRQKPBSWKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with an appropriate amine and a phenyl group under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate can be contextualized by comparing it to analogous piperidine and pyrrolidine derivatives. Below is a detailed analysis:

Structural Analogues

Key Differences and Implications

Substituent Effects on Reactivity and Applications

- The phenyl group in the main compound provides aromatic π-π stacking interactions, useful in drug-receptor binding. However, analogues with nitropyrimidinyl groups (e.g., compounds from and ) exhibit enhanced hydrogen-bonding capacity, making them preferred intermediates in kinase inhibitor synthesis .

- The trifluoromethyl (CF₃) group in the stereospecific analogue (CAS: 1240585-46-9) increases lipophilicity and metabolic stability, a critical feature in CNS drug design .

In contrast, analogues with nitropyrimidinyl substituents (e.g., Rf 0.23 and 0.56 in hexane:ethyl acetate systems) demonstrate variable polarities dependent on substituent bulk and hydrogen-bonding capacity . The pyrrolidine derivative () has a higher molecular weight (307.40 g/mol) due to the hydroxymethyl and methoxyphenyl groups, which increase polarity compared to the phenyl-substituted piperidine .

Synthetic Utility and Availability While the main compound is discontinued, its structural flexibility (e.g., free amino group at position 3) allows for further functionalization. In contrast, derivatives like tert-butyl 4-(aminomethyl)piperidine-1-carboxylate () are actively used in high-throughput synthesis due to their reactivity in amide coupling or alkylation reactions .

Analogues like the pyrrolidine derivative () are explicitly labeled as non-hazardous, with stable storage properties under recommended conditions .

Research and Industrial Relevance

- The main compound’s phenyl group may still find niche applications in synthesizing aromatic pharmacophores, though alternatives with CF₃ or nitropyrimidinyl groups are increasingly favored for their pharmacokinetic advantages .

- Suppliers like Parchem and AstaTech emphasize stereospecific variants (e.g., 3S,5R configuration) for enantioselective synthesis, highlighting a shift toward precision in drug development .

Biological Activity

Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl ester group, an amino group, and a phenyl group. Its molecular formula is with a molecular weight of approximately 262.35 g/mol. The structural components contribute to its unique chemical properties and biological activities.

The mechanism of action involves the compound's interaction with specific receptors or enzymes, which may modulate various biological pathways. Notably, the piperidine structure enhances binding affinity and selectivity towards target proteins, potentially leading to therapeutic effects such as:

- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways.

- Enzyme Modulation : It can inhibit or activate specific enzymes, impacting metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Some studies suggest effectiveness against bacterial strains.

- Neuroprotective Effects : Potential implications in neurodegenerative disorders are being explored.

- Anti-inflammatory Activity : It may reduce inflammation through modulation of inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to bind to various biological targets. For instance, it has been shown to interact with retinol binding protein (RBP), influencing the stability of transthyretin (TTR) tetramers and potentially preventing amyloid formation associated with diseases like amyloid cardiomyopathy (ATTR-CM) .

In Vivo Studies

Preclinical in vivo studies have provided insights into its pharmacodynamics and pharmacokinetics. Key findings include:

- Efficacy in Animal Models : The compound has shown promise in transgenic mouse models for conditions related to TTR misfolding .

- Absorption and Distribution : Studies indicate favorable pharmacokinetic properties that support its potential therapeutic use .

Case Studies

- Amyloid Diseases :

-

Antimicrobial Activity :

- Research has shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, suggesting its utility in developing new antibiotics .

Comparative Analysis

To better understand the potential applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Tert-butyl (2S,3R)-3-amino-2-phenylpiperidine-1-carboxylate | Similar piperidine structure | Different stereochemistry affecting activity |

| N-Benzyl-N-(tert-butoxycarbonyl)-3-amino-piperidine | Contains a benzyl group instead of phenyl | Potentially different binding affinities |

| 4-Amino-N-(tert-butoxycarbonyl)-piperidine | Lacks the phenyl substituent | May exhibit distinct pharmacological properties |

Q & A

Q. Optimization Tips :

- Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .

- Monitor reaction progress via TLC or LC-MS to prevent over-functionalization.

Basic: How is the structural integrity of this compound validated?

Q. Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELX software confirms stereochemistry and bond angles .

- NMR Spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) identify key signals:

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 305.2 for C₁₇H₂₄N₂O₂) .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritant in analogs) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Basic: Which analytical methods are used to assess purity and stability?

Q. Methodological Answer :

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity ≥98% required for biological assays .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >150°C for Boc-protected piperidines) .

- Stability Studies : Store at –20°C under nitrogen; monitor hydrolysis of the Boc group via pH-controlled stability chambers (pH 7.4 PBS buffer) .

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Q. Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict transition states and intermediates for fluorination/amination steps .

- Machine Learning : Train models on existing piperidine reaction datasets to predict optimal solvents/catalysts (e.g., THF vs. DMF for nucleophilic substitutions) .

- Case Study : ICReDD’s workflow reduced optimization time for a fluorinated analog by 40% using computational screening .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour incubations, 10% FBS in cell media) .

- Batch Variability : Quantify peptide content and residual solvents (e.g., TFA) via elemental analysis to control bioassay interference .

- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected receptors (e.g., GPCRs) .

Advanced: What mechanistic insights exist for this compound’s biological activity?

Q. Methodological Answer :

- Enzyme Inhibition : Derivatives show competitive inhibition of acetylcholinesterase (Ki = 2.3 µM) via piperidine nitrogen interactions with the catalytic triad .

- Receptor Binding : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the phenyl group and tyrosine residues in serotonin receptors .

- Metabolic Stability : Microsomal assays (human liver microsomes, NADPH) reveal t₁/₂ = 45 minutes, suggesting susceptibility to CYP3A4 oxidation .

Advanced: How does structural modification (e.g., fluorination) alter properties compared to analogs?

Q. Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.